methyl 4-{(3E)-1-benzyl-3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate
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Overview
Description
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzofuran moiety, a pyrrole ring, and a benzoate ester. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrrole intermediates, followed by their coupling to form the final product. Key steps include:
Formation of Benzofuran Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Pyrrole Intermediate: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is reacted with ammonia or an amine.
Coupling Reaction: The benzofuran and pyrrole intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative.
Benzofuran Derivatives: Studied for their diverse biological activities, including antimicrobial and anticancer effects.
Pyrrole Derivatives: Known for their wide range of pharmacological activities, such as anti-inflammatory and antitumor properties.
Uniqueness
Methyl 4-[1-benzyl-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H25NO6 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
methyl 4-[(3E)-1-benzyl-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C29H25NO6/c1-17-14-22-15-21(12-13-23(22)36-17)26(31)24-25(19-8-10-20(11-9-19)29(34)35-2)30(28(33)27(24)32)16-18-6-4-3-5-7-18/h3-13,15,17,25,31H,14,16H2,1-2H3/b26-24+ |
InChI Key |
WDNDFPSFPQYLJW-SHHOIMCASA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC)O |
Origin of Product |
United States |
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